molecular formula C13H16FN3 B15050366 [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine

[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine

Cat. No.: B15050366
M. Wt: 233.28 g/mol
InChI Key: CZAGZCJWFIZXGZ-UHFFFAOYSA-N
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Description

The compound [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine is a bifunctional amine featuring a pyrazole ring substituted with an ethyl group and a methylamine-linked 3-fluorophenyl moiety. Its molecular formula is C₁₃H₁₆FN₃, with a molecular weight of 233.28 g/mol.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(3-fluorophenyl)methanamine

InChI

InChI=1S/C13H16FN3/c1-2-17-10-12(9-16-17)8-15-7-11-4-3-5-13(14)6-11/h3-6,9-10,15H,2,7-8H2,1H3

InChI Key

CZAGZCJWFIZXGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC(=CC=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole with 3-fluorobenzylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium acetate to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(1-Ethyl-1H-pyrazol-4-yl)methylamine

  • Structure : Lacks the 3-fluorophenylmethyl group.
  • Molecular Formula : C₇H₁₃N₃ (MW: 139.2 g/mol).
  • This simpler structure is less lipophilic (clogP ≈ 1.2 vs. 2.8 for the target compound), impacting membrane permeability .

[1-(3-Fluorophenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

  • Structure : Substitutes the ethyl-pyrazole’s methylamine with an ethyl linker.
  • Molecular Formula : C₁₃H₁₆FN₃ (MW: 233.28 g/mol).
  • However, the reduced steric bulk may lower selectivity for certain targets compared to the methyl-linked analog .

1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine

  • Structure : Replaces the 3-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety.
  • Molecular Formula : C₁₀H₈ClF₂N₃ (MW: 243.64 g/mol).
  • Chlorine’s larger atomic radius may also affect binding pocket compatibility .

Ethyl({[5-(4-Ethylpiperazin-1-yl)-1-(3-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methyl})[(1-methyl-1H-pyrrol-2-yl)methyl]amine

  • Structure : Incorporates a piperazine and pyrrole group.
  • Molecular Formula : C₂₃H₃₂FN₇ (MW: 425.55 g/mol).
  • Key Differences : The piperazine and pyrrole groups enhance solubility via hydrogen bonding but increase metabolic vulnerability (e.g., N-dealkylation). This compound’s larger size may limit blood-brain barrier penetration compared to the target compound .

Physicochemical Comparison

Property Target Compound (1-Ethyl-1H-pyrazol-4-yl)methylamine 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine
Molecular Weight (g/mol) 233.28 139.2 243.64
clogP 2.8 1.2 3.1
Hydrogen Bond Donors 1 1 2
Rotatable Bonds 5 3 4

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